molecular formula C5H5F2N3O3 B2570450 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole CAS No. 1787881-30-4

3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

Cat. No.: B2570450
CAS No.: 1787881-30-4
M. Wt: 193.11
InChI Key: IVZGNFMNYGCHAS-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,2-difluoroethoxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole typically involves the introduction of the difluoroethoxy group and the nitro group onto the pyrazole ring. One common method involves the reaction of 2,2-difluoroethanol with a suitable pyrazole precursor under basic conditions to form the difluoroethoxy-substituted pyrazole. The nitro group can then be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes are streamlined to remove any impurities and ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 3-(2,2-difluoroethoxy)-4-amino-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological molecules. The difluoroethoxy group may enhance the compound’s stability and bioavailability by influencing its physicochemical properties. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole is unique due to the combination of the difluoroethoxy and nitro groups on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O3/c6-4(7)2-13-5-3(10(11)12)1-8-9-5/h1,4H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZGNFMNYGCHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787881-30-4
Record name 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole
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